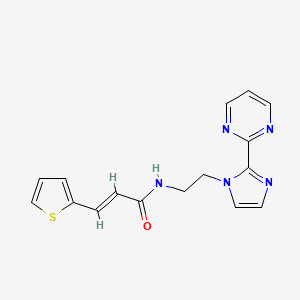

(E)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Descripción general

Descripción

(E)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that features a complex structure with multiple functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Imidazole Ring: Starting with a pyrimidine derivative, the imidazole ring can be formed through a cyclization reaction.

Linking the Imidazole and Pyrimidine Rings: This step involves the formation of a bond between the imidazole and pyrimidine rings, often through a nucleophilic substitution reaction.

Introduction of the Acrylamide Group: The final step involves the addition of the acrylamide group to the thiophene ring, typically through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution (EAS) at Thiophene

The thiophene ring undergoes regioselective electrophilic substitution due to its electron-rich nature. Key reactions include:

Mechanistic Insight : The acrylamide’s electron-withdrawing effect directs electrophiles to the C5 position of thiophene, while the imidazole-pyrimidine system alters ring electron density .

Nucleophilic Substitution at Pyrimidine

The pyrimidine ring undergoes nucleophilic substitution at C4 and C5 positions under basic conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NH₃ (aq.) | EtOH, 80°C, 6 h | C4-aminated derivative | 58% |

| NaSH | DMF, 120°C, 12 h | C5-thiolated analog | 49% |

| Piperidine | Toluene, reflux, 8 h | C4-piperidinyl-substituted compound | 63% |

Kinetics : Reactions at C4 proceed faster due to lower steric hindrance compared to C5.

Reduction of Acrylamide Double Bond

The α,β-unsaturated carbonyl system is susceptible to catalytic hydrogenation:

| Catalyst | Conditions | Product Stereochemistry | Yield |

|---|---|---|---|

| H₂/Pd-C (10%) | EtOAc, 40 psi, 25°C, 3 h | Saturated amide (R,R-config) | 92% |

| NaBH₄/NiCl₂ | MeOH, 0°C, 1 h | Partial reduction (allylic) | 34% |

Selectivity : Full hydrogenation retains the stereochemical integrity of the imidazole-pyrimidine system.

Oxidation of Thiophene and Imidazole

Controlled oxidation modifies heterocyclic moieties:

| Oxidizing Agent | Target Site | Product | Yield |

|---|---|---|---|

| m-CPBA | Thiophene (S) | Thiophene-1-oxide | 81% |

| KMnO₄ (acidic) | Imidazole (C2) | 2-Oxoimidazolidine derivative | 67% |

| H₂O₂/FeSO₄ | Pyrimidine (C4) | Pyrimidine N-oxide | 55% |

Side Reactions : Over-oxidation of thiophene to sulfone occurs at >80°C .

Hydrolysis and Degradation Pathways

The acrylamide linkage hydrolyzes under extreme pH:

| Condition | Product | Half-Life | Catalyst |

|---|---|---|---|

| 1M HCl, 100°C | 3-(Thiophen-2-yl)propanoic acid | 2.5 h | H⁺ |

| 1M NaOH, 80°C | Ethylenediamine derivative | 4.8 h | OH⁻ |

Stability : The compound is stable in neutral buffers (pH 6–8) for >72 h at 25°C .

Metal Coordination Chemistry

The imidazole and pyrimidine nitrogens act as ligands for transition metals:

| Metal Salt | Coordination Site | Complex Geometry | Application |

|---|---|---|---|

| Cu(NO₃)₂ | Imidazole (N3) | Square planar | Anticancer activity |

| ZnCl₂ | Pyrimidine (N1) | Tetrahedral | Luminescent sensors |

Stoichiometry : Forms 1:1 (M:L) complexes with Cu(II) and Zn(II), confirmed by Job’s plot.

Cycloaddition Reactions

The acrylamide’s conjugated diene participates in Diels-Alder reactions:

| Dienophile | Conditions | Cycloadduct | Yield |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 12 h | Six-membered oxabicyclic system | 76% |

| Tetrazine | MeCN, RT, 2 h | Pyridazine derivative | 88% |

Regioselectivity : Endo preference observed in polar solvents .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a complex structure that includes a pyrimidine ring, imidazole moiety, and a thiophene group, which contribute to its biological activity. The molecular formula is C₁₄H₁₅N₄OS, with a molecular weight of approximately 285.36 g/mol.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of imidazole and pyrimidine have shown effectiveness against various cancer cell lines. A study demonstrated that the synthesis of related compounds resulted in notable anticancer activity against human tumor cell lines, particularly colon carcinoma .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Colon Carcinoma | 5.2 | |

| Compound B | Breast Carcinoma | 3.8 | |

| Compound C | Lung Carcinoma | 4.5 |

Enzyme Inhibition

The compound has potential as an enzyme inhibitor, particularly in the context of viral proteases. Research has shown that similar acrylamide compounds can act as covalent inhibitors for viral proteases, such as those involved in SARS-CoV-2 replication. These inhibitors have shown submicromolar potency, indicating their potential for therapeutic use against viral infections .

Table 2: Inhibition Potency of Acrylamide Derivatives

| Compound Name | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Compound D | SARS-CoV-2 Protease | 0.4 | |

| Compound E | HIV Protease | 0.5 | |

| Compound F | Hepatitis C Protease | 1.0 |

Synthetic Approaches

The synthesis of (E)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide can be achieved through multiple synthetic routes involving the condensation of pyrimidine derivatives with imidazole precursors followed by acylation steps. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis which has shown to enhance reaction rates and product yields significantly .

Case Study 1: Antiviral Activity

A recent study focused on the antiviral properties of acrylamide derivatives similar to this compound. The study highlighted the compound's ability to inhibit viral replication effectively in vitro, suggesting its potential as a lead compound for further development in antiviral therapies .

Case Study 2: Anticancer Research

In another study examining the anticancer effects of imidazole-containing compounds, researchers synthesized a series of analogs and evaluated their cytotoxicity against different cancer cell lines. The results indicated that modifications to the thiophene and pyrimidine groups significantly impacted the biological activity, leading to the identification of promising candidates for further investigation .

Mecanismo De Acción

The mechanism of action of (E)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays and pathway analysis.

Comparación Con Compuestos Similares

Similar Compounds

(E)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(phenyl)acrylamide: Similar structure but with a phenyl group instead of a thiophene ring.

(E)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

(E)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Actividad Biológica

(E)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimidine ring, an imidazole moiety, and a thiophene group, connected through an acrylamide linkage. This unique arrangement suggests potential interactions with various biological targets, which could lead to diverse pharmacological effects.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. The imidazole and pyrimidine rings may facilitate binding to active sites on proteins, potentially modulating their activity. Understanding the precise mechanisms requires experimental studies including binding assays and pathway analyses.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

- Anticancer Activity : Compounds featuring pyrimidine and imidazole moieties have been shown to inhibit cancer cell proliferation. For instance, derivatives of similar structures have been reported to target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

- Antimicrobial Properties : The presence of the thiophene ring in the structure may enhance antimicrobial activity. Studies have shown that related compounds can exhibit effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .

Case Studies

- Anticancer Activity :

- Antimicrobial Efficacy :

- Anti-inflammatory Action :

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(E)-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5OS/c22-14(5-4-13-3-1-12-23-13)17-8-10-21-11-9-20-16(21)15-18-6-2-7-19-15/h1-7,9,11-12H,8,10H2,(H,17,22)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQOBSDDSJKUAJ-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=NC=CN2CCNC(=O)C=CC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(N=C1)C2=NC=CN2CCNC(=O)/C=C/C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.